molecular formula C14H14F3N3O4S B6512464 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1797984-56-5

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B6512464
CAS No.: 1797984-56-5
M. Wt: 377.34 g/mol
InChI Key: ABIHQTQKQZEGHY-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields This compound features a unique structure combining an oxolane ring, a pyrazole moiety, and a trifluoromethoxy-substituted benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Oxolane Ring Introduction: The oxolane ring is often introduced through nucleophilic substitution reactions, where an appropriate oxirane is reacted with a nucleophile.

    Sulfonamide Formation: The final step involves the sulfonation of the benzene ring followed by the introduction of the trifluoromethoxy group. This can be achieved using sulfonyl chlorides and trifluoromethoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial properties. Additionally, the trifluoromethoxy group could enhance the compound’s metabolic stability and bioavailability.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-12-1-3-13(4-2-12)25(21,22)19-10-7-18-20(8-10)11-5-6-23-9-11/h1-4,7-8,11,19H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIHQTQKQZEGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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